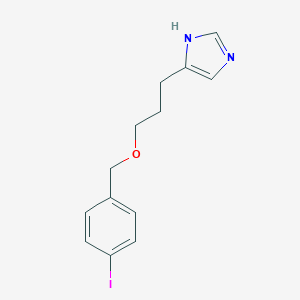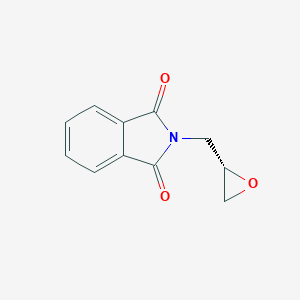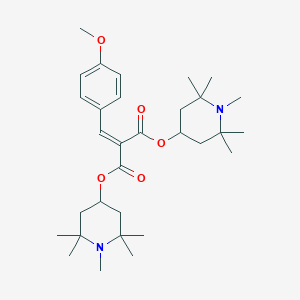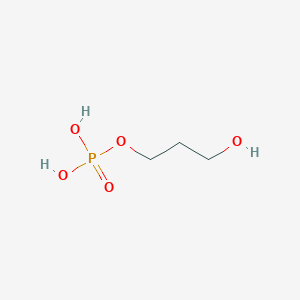
Iodoproxyfan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoproxyfan is a selective antagonist for the histamine H3 receptor. It is a chemical compound that has been widely used in scientific research to understand the mechanism of histamine H3 receptors and their role in various physiological and pathological processes.
Mécanisme D'action
Iodoproxyfan acts as a selective antagonist for the histamine H3 receptor. It binds to the receptor and prevents histamine from binding to it. This leads to a decrease in the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Iodoproxyfan has been found to have various biochemical and physiological effects. It has been shown to improve learning and memory in animal models, regulate sleep-wake cycles, and modulate appetite. It has also been found to have an analgesic effect, reduce inflammation, and regulate the release of hormones.
Avantages Et Limitations Des Expériences En Laboratoire
Iodoproxyfan has several advantages for lab experiments. It is a selective antagonist for the histamine H3 receptor, which means that it does not affect other receptors. It is also stable and easy to use. However, it has some limitations, such as its solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of iodoproxyfan in scientific research. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential use in the regulation of appetite and weight loss. Additionally, iodoproxyfan could be used to investigate the role of histamine H3 receptors in various physiological processes, such as pain perception and immune system regulation.
Conclusion:
Iodoproxyfan is a useful chemical compound that has been widely used in scientific research to understand the mechanism of histamine H3 receptors and their role in various physiological and pathological processes. It has several advantages for lab experiments, such as its selectivity and stability, and several potential future directions for use in the treatment of various disorders.
Méthodes De Synthèse
Iodoproxyfan is synthesized by reacting 4-(2-(3-(4-(2-iodobenzyl)piperidin-1-yl)propoxy)ethyl)phenol with iodine in the presence of a base. This reaction yields iodoproxyfan as a white solid.
Applications De Recherche Scientifique
Iodoproxyfan has been used in various scientific studies to investigate the role of histamine H3 receptors in the central nervous system. It has been found to be useful in understanding the physiological and pathological processes that involve histamine H3 receptors, such as learning and memory, sleep-wake cycles, and appetite regulation.
Propriétés
Numéro CAS |
152028-96-1 |
|---|---|
Formule moléculaire |
C13H15IN2O |
Poids moléculaire |
342.18 g/mol |
Nom IUPAC |
5-[3-[(4-iodophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15IN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
Clé InChI |
DCQNAFOCXVCDLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)I |
SMILES canonique |
C1=CC(=CC=C1COCCCC2=CN=CN2)I |
Autres numéros CAS |
152028-96-1 |
Synonymes |
(125I)iodoproxyfan 3-(1H-imidazol-4-yl)propyl-(4-iodophenyl)methyl ether iodoproxyfan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)






![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)



